molecular formula C15H13NO2 B3011454 2-(9-methyl-9H-carbazol-3-yl)acetic acid CAS No. 56297-06-4

2-(9-methyl-9H-carbazol-3-yl)acetic acid

Cat. No.: B3011454
CAS No.: 56297-06-4
M. Wt: 239.274
InChI Key: OQNHRFJNXKBVMY-UHFFFAOYSA-N
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Description

“2-(9-methyl-9H-carbazol-3-yl)acetic acid” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 . This compound is related to carbazole, a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of carbazole derivatives, which “this compound” is a part of, involves several methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . A third method for the synthesis of carbazole is the Graebe–Ullmann reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole . This compound’s structure is similar to that of carbazole, but with an additional acetic acid group .

Scientific Research Applications

Synthesis and Characterization

2-(9-methyl-9H-carbazol-3-yl)acetic acid has been studied for its role in the synthesis and characterization of novel compounds. A series of novel carbazole derivatives were synthesized, starting with carbazole, which reacted with ethyl chloro-acetate to yield ethyl 2-(9H-carbazole-9-yl)acetate. These derivatives were further characterized using various spectroscopic methods, indicating the diverse potential of carbazole compounds in synthetic chemistry (Verma, Awasthi, & Jain, 2022).

Electrochemical Applications

In another study, a poly(2-(9H-carbazol-9-yl) acetic acid) thin-film was synthesized and characterized for its electrochemical properties. The polymer, formed by oxidative electropolymerization, exhibited unique electrochromic properties, changing color upon oxidation and reduction. This highlights the potential of this compound in developing materials with electroactive properties (Elkhidr, Awad, & Hreeba, 2021).

Antimicrobial and Anticancer Activities

Carbazole derivatives, including those derived from this compound, have been evaluated for biological activities. Several derivatives showed significant antibacterial, antifungal, and anticancer activities. This indicates the potential therapeutic applications of these compounds in addressing various diseases (Sharma, Kumar, & Pathak, 2014).

Properties

IUPAC Name

2-(9-methylcarbazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15(17)18)6-7-14(12)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNHRFJNXKBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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